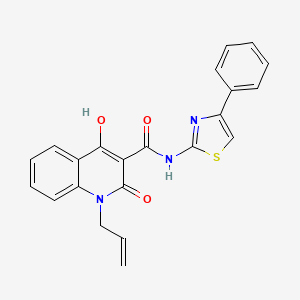
4-hydroxy-3,7-dinitro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-3,7-dinitro-2(1H)-quinolinone (HDNO) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HDNO is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner. NO is an important signaling molecule in the body, involved in a variety of physiological processes. The controlled release of NO by HDNO can be used to study the effects of NO on different systems in the body.
作用机制
The mechanism of action of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is complex and not fully understood. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone releases NO in a controlled manner, which can activate a variety of signaling pathways in the body. The exact mechanisms by which 4-hydroxy-3,7-dinitro-2(1H)-quinolinone exerts its effects are still being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone are varied and depend on the system being studied. In cardiovascular research, 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has been shown to improve endothelial function and reduce blood pressure. In cancer research, 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has been shown to induce apoptosis (programmed cell death) in cancer cells. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has also been studied in the context of neurodegenerative diseases, where it has been shown to have neuroprotective effects.
实验室实验的优点和局限性
The advantages of using 4-hydroxy-3,7-dinitro-2(1H)-quinolinone in lab experiments include its controlled release of NO, which allows for precise dosing and timing of experiments. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is also stable and can be stored for long periods of time. However, the synthesis of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is complex and requires specialized knowledge and equipment. Additionally, the effects of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone can be difficult to interpret, as NO has a wide range of effects on different systems in the body.
未来方向
There are many potential future directions for research involving 4-hydroxy-3,7-dinitro-2(1H)-quinolinone. One area of research is in the development of new therapeutic agents for cardiovascular disease and cancer. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has shown promise as a therapeutic agent in preclinical studies, and further research is needed to determine its potential in humans. Another area of research is in the study of the effects of NO on the immune system. NO has been shown to play a role in the regulation of immune function, and the controlled release of NO by 4-hydroxy-3,7-dinitro-2(1H)-quinolinone could be used to study these effects. Finally, there is potential for the development of new synthetic NO donors based on the structure of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone. These compounds could be designed to have specific effects on different systems in the body, and could be used to study the role of NO in a variety of physiological processes.
合成方法
4-hydroxy-3,7-dinitro-2(1H)-quinolinone can be synthesized using a variety of methods, including the reaction of 3,7-dinitro-2(1H)-quinolinone with hydroxylamine. The resulting compound is then further modified to produce the final product. The synthesis of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is a complex process that requires specialized knowledge and equipment.
科学研究应用
4-hydroxy-3,7-dinitro-2(1H)-quinolinone has been used in a variety of scientific research applications. One of the most promising areas of research is in the study of cardiovascular disease. NO is known to play a role in the regulation of blood pressure and vascular tone, and the controlled release of NO by 4-hydroxy-3,7-dinitro-2(1H)-quinolinone can be used to study the effects of NO on these processes. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has also been used in the study of cancer, where it has shown potential as a therapeutic agent.
属性
IUPAC Name |
4-hydroxy-3,7-dinitro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O6/c13-8-5-2-1-4(11(15)16)3-6(5)10-9(14)7(8)12(17)18/h1-3H,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOGPGRZRLTBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=C2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dinitroquinoline-2,4-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


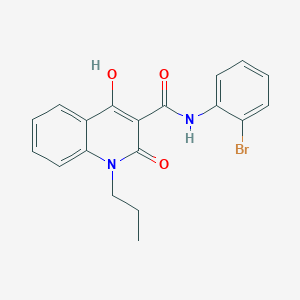
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)
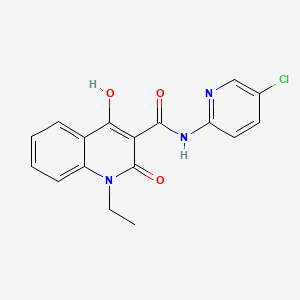
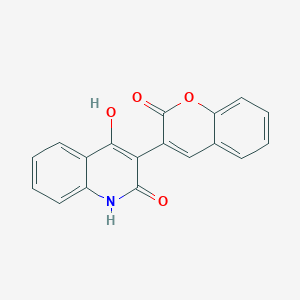

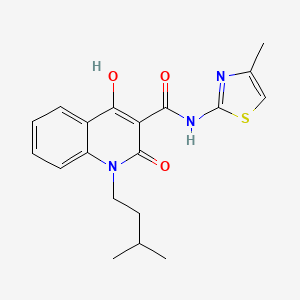

![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)
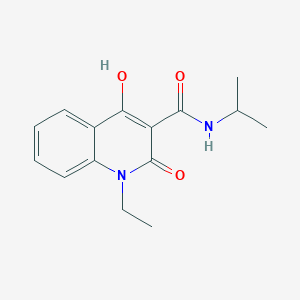
![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)
